molecular formula C9H6FNO B1445617 3-Fluoroquinolin-8-OL CAS No. 142363-59-5

3-Fluoroquinolin-8-OL

Cat. No. B1445617
M. Wt: 163.15 g/mol
InChI Key: YPZUUMHSIYTYEF-UHFFFAOYSA-N
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Description

3-Fluoroquinolin-8-OL is a quinoline derivative . It has a molecular weight of 163.15 and its linear formula is C9H6FNO .


Synthesis Analysis

Fluoroquinolones, including 3-Fluoroquinolin-8-OL, are synthesized through various approaches. These include structural modifications by incorporating substituents into 1–8 positions or by means of annelation . New synthetic approaches have also been developed to introduce a fluorine-containing cyclopropyl fragment with a certain stereo-configuration at N-1 of fluoroquinolones .


Molecular Structure Analysis

The molecular structure of 3-Fluoroquinolin-8-OL is represented by the linear formula C9H6FNO . More detailed structural analysis may require advanced spectroscopic techniques.


Physical And Chemical Properties Analysis

3-Fluoroquinolin-8-OL is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility may require laboratory analysis for accurate determination.

Scientific Research Applications

Cross-Hybridization in Oligoamides

  • Subtopic: Hybridization and Structural Control
  • Details: Research has shown that oligoamides of chloro- and fluoro-substituted quinoline, including 8-fluoroquinoline analogues, can form double helical dimers both in solution and solid state. They also demonstrate cross-hybridization abilities. This property allows for controlled manipulation of the helices' handedness using chiral residues, suggesting potential applications in molecular engineering and design (Gan et al., 2010).
  • Subtopic: Fluorescence-Based Detection
  • Details: 8-Hydroxyquinoline, closely related to 3-Fluoroquinolin-8-OL, has been successfully used as a fluorescent indicator for detecting corrosion. It exhibits a fluorescence turn-on mechanism upon chelating with iron ions produced during anodic reactions. This indicates potential applications in monitoring and early detection of corrosion in various materials (Roshan et al., 2018).
  • Subtopic: Enhanced Fluorescence Properties
  • Details: Studies on fluorophenyl substituted 8-hydroxyquinoline derivatives have shown strong fluorescence emissions. These derivatives exhibit enhanced quantum yields compared to their parent compounds, suggesting their use in fields requiring fluorescent materials, such as in sensors or organic light-emitting diodes (Suliman et al., 2014).
  • Subtopic: Medical Imaging Applications
  • Details: Research involving [18F]2-fluoroquinolin-8-ol, a related compound, demonstrates its application in PET-CT imaging for Alzheimer's disease. The synthesis of this compound and its effectiveness in imaging models of Alzheimer's suggest potential for development in diagnostic imaging (Vasdev et al., 2012).

Safety And Hazards

Safety data sheets suggest that exposure to 3-Fluoroquinolin-8-OL should be minimized. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental exposure, appropriate safety measures such as washing with soap and water, moving to fresh air, or seeking medical attention should be taken .

properties

IUPAC Name

3-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUUMHSIYTYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857280
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroquinolin-8-OL

CAS RN

142363-59-5
Record name 3-Fluoro-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142363-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Chang - 2015 - search.proquest.com
… The Hanson group has expended considerable effort in producing a 3-fluoroquinolin-8-ol precursor. We are looking forward to collaborating on the biological testing of these …
Number of citations: 1 search.proquest.com

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